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(2-Hydroxy-1,4-phenylene)dimethanol

Cat. No.: B3178185
CAS No.: 42934-01-0
M. Wt: 154.16 g/mol
InChI Key: VOQMPYGJQPQGQC-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Dimethanol Chemistry

(2-Hydroxy-1,4-phenylene)dimethanol belongs to the broader class of phenolic compounds, which are characterized by a hydroxyl group attached to an aromatic ring. More specifically, it is a phenolic dimethanol, indicating the presence of two hydroxymethyl (-CH₂OH) substituents. The reactivity of this compound is dictated by its three functional groups. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, and it also activates the aromatic ring towards electrophilic substitution. nih.gov The two hydroxymethyl groups behave as primary alcohols, susceptible to oxidation and esterification. wikipedia.org

The synthesis of related phenolic dimethanols, such as 2,6-bis(hydroxymethyl)-4-methylphenol, is often achieved through the base-catalyzed hydroxymethylation of the corresponding phenol (B47542) with formaldehyde (B43269). prepchem.com A similar strategy is a plausible synthetic route for this compound, starting from a suitable phenol precursor. The synthesis of its isomer, 3,5-bis(hydroxymethyl)phenol, has been reported on a scalable level, employing the reduction of a benzylated methyl ester of 5-hydroxyisophthalic acid with sodium borohydride, followed by debenzylation. ijsdr.org Ligands based on 2,6-bis(hydroxymethyl)phenol are noted for their capacity to form high-nuclearity coordination complexes due to the strong basicity of the benzyl (B1604629) alcoholate functions, which favor bridging between metal centers. researchgate.net

Historical Trajectories of Aromatic Diols in Synthetic Chemistry

Aromatic diols have a rich history in synthetic chemistry, playing a pivotal role in the development of polymer science. One of the most prominent examples is hydroquinone (B1673460) (benzene-1,4-diol), which has been a commercially significant commodity for many years. google.com Historically, hydroquinone was produced by the oxidation of aniline (B41778) to quinone, followed by reduction. google.com It has found applications as a photographic developer, a polymerization inhibitor, and an intermediate for dyes and antioxidants. google.com

The utility of aromatic diols as monomers gained prominence with the rise of the polymer industry. Ethylene (B1197577) glycol, an aliphatic diol, was first prepared in 1856 and later became a key component in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Aromatic diols, by virtue of their rigid structures, impart thermal stability and mechanical strength to polymers. The development of processes to produce various aromatic diols has been a continuous effort, driven by the desire for new materials with enhanced properties. google.com The synthesis of aromatic polyethers, for instance, has been achieved through the reaction of silylated aromatic diols with activated aromatic dihalides. sigmaaldrich.com

Contemporary Research Landscape and Scholarly Significance

The current research landscape for aromatic diols is increasingly focused on sustainability and the development of bio-based monomers. A significant trend is the utilization of renewable resources to synthesize aromatic diols for polymer production. For example, vanillin, a bio-based phenolic aldehyde, can be converted into aromatic diols like 4-(hydroxymethyl)-2-methoxyphenol and 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol through reduction. mdpi.com These vanillin-derived diols have been successfully used to prepare sustainable aromatic aliphatic polyesters and polyurethanes. mdpi.com

Similarly, 2,5-bis(hydroxymethyl)furan (BHMF), another bio-based diol derived from sugars, is being extensively investigated as a renewable alternative to petroleum-based aromatic monomers for the synthesis of polyesters. nih.govnih.gov Research into BHMF-based polymers is driven by the goal of replacing fossil-based plastics like PET with more environmentally friendly alternatives. nih.gov

Within this context, this compound represents a potentially valuable, though currently under-explored, building block. Its structure, combining a phenolic hydroxyl group with two alcohol functionalities, makes it a candidate for creating polymers with specific properties, such as enhanced thermal stability or tailored reactivity for cross-linking. While extensive research dedicated solely to this compound is not widely published, its potential can be inferred from the growing interest in functionalized aromatic diols for advanced materials. The synthesis of related compounds, such as 4-chloro-2,6-bis(hydroxymethyl)phenol, for use as intermediates in the preparation of macrocyclic compounds and metal-organic frameworks (MOFs) further underscores the potential utility of such phenolic dimethanols.

Chemical Properties and Research Data

The following tables provide a summary of the known chemical properties of this compound and a comparison with its isomers.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 42934-01-0 zendesk.com
Molecular Formula C₈H₁₀O₃ zendesk.com
IUPAC Name This compound-
Synonyms 2,5-Bis(hydroxymethyl)phenol zendesk.com

Table 2: Comparison of Isomeric Phenolic Dimethanols

CompoundCAS NumberMelting Point (°C)Key Features
(2-Hydroxy-1,3-phenylene)dimethanol2937-59-992-95Also known as 2,6-bis(hydroxymethyl)phenol. sigmaaldrich.com
(5-Hydroxy-1,3-phenylene)dimethanol153707-56-3Not readily availableAlso known as 3,5-bis(hydroxymethyl)phenol. nih.gov
This compound42934-01-0Not readily availableThe subject of this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B3178185 (2-Hydroxy-1,4-phenylene)dimethanol CAS No. 42934-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,9-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQMPYGJQPQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304706
Record name 2-Hydroxy-1,4-benzenedimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42934-01-0
Record name 2-Hydroxy-1,4-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42934-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,4-benzenedimethanol
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URL https://comptox.epa.gov/dashboard/DTXSID001304706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Hydroxy 1,4 Phenylene Dimethanol

Precursor-Based Synthesis Approaches

The synthesis of (2-Hydroxy-1,4-phenylene)dimethanol often commences from readily available phenol (B47542) derivatives, which serve as the core structural unit. The introduction of the hydroxymethyl groups is a key transformation in these synthetic sequences.

Utilization of Phenol Derivatives as Core Starting Materials

Phenol and its derivatives are fundamental precursors for the synthesis of this compound. The inherent reactivity of the phenolic ring, particularly at the ortho and para positions, makes it an ideal starting point for electrophilic substitution reactions. The synthesis often begins with the deprotonation of phenol to form a more reactive phenoxide ion. youtube.com This activation is crucial for the subsequent introduction of functional groups. The choice of the specific phenol derivative can influence the final substitution pattern of the benzenedimethanol product.

Hydroxymethylation Reactions: Mechanistic Insights and Catalytic Systems

Hydroxymethylation is a pivotal step in the synthesis of this compound from phenol precursors. This reaction involves the introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring.

Mechanism: The process typically proceeds through the reaction of a phenoxide ion with formaldehyde (B43269). youtube.com The phenoxide, being a strong nucleophile, attacks the electrophilic carbon of formaldehyde. youtube.com This attack can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of ortho- and para-quinomethane intermediates. youtube.com These intermediates are reactive and can be further manipulated to yield the desired dihydroxymethylated product. youtube.com

Catalytic Systems: Various catalytic systems have been developed to facilitate the hydroxylation and subsequent functionalization of phenols. While direct hydroxymethylation using formaldehyde is common, other approaches focus on the hydroxylation of the phenol ring itself to produce dihydroxybenzenes, which can then be further functionalized. For instance, iron-containing metal-organic frameworks (Fe-MOFs) like Fe-BTC have been shown to be effective heterogeneous catalysts for the hydroxylation of phenol to catechol and hydroquinone (B1673460) using hydrogen peroxide as an oxidant. scirp.orgmdpi.com This method is attractive due to its use of an environmentally benign oxidant and the potential for catalyst recycling. scirp.orgmdpi.com Another approach involves mimicking the action of the enzyme tyrosinase, which catalyzes the hydroxylation of phenols to catechols. nih.gov Synthetic dinuclear copper complexes have been developed that can catalytically hydroxylate a variety of phenols using dioxygen. nih.gov

Targeted Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's properties. This requires precise control over the placement of substituents on the benzene (B151609) ring.

Regioselective Functionalization Techniques for Benzene Rings

Achieving regioselectivity in the functionalization of benzene rings is a significant challenge in organic synthesis. Several strategies have been developed to control the position of incoming substituents.

Directing Groups: The use of directing groups is a powerful tool for achieving regioselectivity. mdpi.com These groups can steer incoming electrophiles or organometallic reagents to specific positions on the aromatic ring. For example, the hydroxyl group in phenol directs electrophilic substitution primarily to the ortho and para positions. In more complex systems, other functional groups can be used to direct reactions to otherwise inaccessible positions. mdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient method for introducing substituents onto aromatic rings without the need for pre-functionalized starting materials. semanticscholar.orgrsc.org This approach can be guided by the intrinsic reactivity of C-H bonds or by the use of directing groups to achieve proximal or distal C-C bond formation. semanticscholar.org For instance, iridium-catalyzed C-H borylation has been used to regioselectively introduce boryl groups onto the benzenoid ring of 2,1,3-benzothiadiazole, which can then be further functionalized. nih.gov

Cycloaddition Reactions: A cycloaddition-based method has been developed for the synthesis of substituted phenols with complete regioselectivity. oregonstate.edu This strategy involves a regiospecific Diels-Alder-elimination-retro-Diels-Alder cascade between an electronically polarized diene and a dienophile. oregonstate.edu

Introduction of Diverse Substituents (e.g., Halogen, Alkoxy, Alkyl)

The introduction of various substituents onto the this compound scaffold can be achieved through a range of synthetic methods.

Halogenation: Halogen atoms can be introduced onto the benzene ring through electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide or N-chlorosuccinimide. The position of halogenation is dictated by the directing effects of the existing substituents.

Alkoxylation: Alkoxy groups can be introduced via Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. researchgate.net The synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers has been achieved using Sonogashira coupling of a key monomer with orthogonal protecting groups, allowing for stepwise synthesis. nih.gov

Alkylation: Alkyl groups can be introduced using Friedel-Crafts alkylation, although this reaction can be prone to polysubstitution and rearrangement. More controlled methods for alkylation are often preferred. For example, the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been reported, which can then be further modified. nih.gov

Below is a table summarizing some of the methods used for introducing various substituents:

SubstituentMethodKey Features
Halogen Electrophilic Aromatic SubstitutionUtilizes reagents like NBS or NCS; regioselectivity is directed by existing groups.
Alkoxy Williamson Ether SynthesisReaction of a phenoxide with an alkyl halide. researchgate.net
Alkoxy Sonogashira CouplingUsed for the synthesis of alkoxy-substituted oligomers. nih.gov
Alkyl Friedel-Crafts AlkylationCan be prone to side reactions; often requires controlled conditions.
Alkyl Multi-step synthesis involving oxadiazolesProvides a route to specific alkyl-substituted aromatic compounds. nih.gov

Emerging Synthetic Methodologies for Benzenedimethanol Scaffolds

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, sustainability, and scope.

Recent advances in synthetic methodology offer new avenues for the construction of benzenedimethanol scaffolds and their analogs. semanticscholar.orgrsc.org These include the development of novel catalytic systems, the use of flow chemistry, and the application of computational tools for reaction design. polimi.itsolvayinstitutes.be Flow chemistry, in particular, offers advantages in terms of reaction control, scalability, and safety, especially for reactions that are difficult to manage in batch processes. polimi.it The development of toolkits for fragment elaboration, which aim to reliably advance fragment hits in predictable and modular ways, is also a significant area of progress. semanticscholar.org These emergent methods are poised to accelerate the discovery and development of new molecules based on the benzenedimethanol framework.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 1,4 Phenylene Dimethanol

Reactivity of Hydroxyl and Benzylic Alcohol Functionalities

The reactivity of (2-Hydroxy-1,4-phenylene)dimethanol is governed by its three hydroxyl groups and the aromatic phenylene ring. The phenolic hydroxyl group is acidic and strongly activates the aromatic ring, while the two benzylic hydroxymethyl groups behave as primary alcohols. The interplay of these functional groups dictates the compound's behavior in various chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Phenylene Moiety

The phenylene ring of this compound is highly susceptible to electrophilic aromatic substitution due to the presence of three electron-donating groups. The phenolic hydroxyl (-OH) group is a powerful activating group, more so than the benzylic alcohol (-CH2OH) groups. quora.comstudentdoctor.net It strongly directs incoming electrophiles to the positions ortho and para to it. The two hydroxymethyl groups are also activating and ortho, para-directing.

In this compound, the hydroxyl group is at position 2, with hydroxymethyl groups at positions 1 and 4. The vacant positions available for substitution are C3, C5, and C6. The cumulative directing effects of the substituents make the ring highly nucleophilic. The phenolic -OH group at C2 directs electrophiles to C3 (ortho) and C5 (para). The -CH2OH group at C1 directs towards C6 (ortho) and C5 (para), while the -CH2OH at C4 directs to C3 and C5 (ortho). This synergistic activation makes positions C3 and C5 particularly reactive.

Due to the high activation from the hydroxyl group, reactions like halogenation can proceed even without a Lewis acid catalyst, potentially leading to polysubstituted products. byjus.com Similarly, nitration using dilute nitric acid would be expected to yield a mixture of nitro-substituted products. byjus.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Ring PositionActivating Group(s) and Directing EffectPredicted Reactivity
C3Ortho to -OH; Ortho to C4-CH2OHHigh
C5Para to -OH; Ortho to C4-CH2OHHigh
C6Ortho to C1-CH2OHModerate

Nucleophilic Behavior of Aliphatic and Phenolic Hydroxyl Groups

Both the phenolic and benzylic hydroxyl groups can act as nucleophiles, although their reactivity differs. The lone pair electrons on the oxygen of the phenolic hydroxyl are delocalized into the benzene (B151609) ring, which reduces its nucleophilicity compared to a typical alcohol. youtube.comquora.com However, deprotonation with a base forms a phenoxide anion, which is a significantly stronger nucleophile. minia.edu.eg

The benzylic alcohol groups behave as typical primary alcohols. ncert.nic.in Their hydroxyl groups can readily participate in nucleophilic reactions such as esterification with carboxylic acids or etherification with alkyl halides. smolecule.com The relative nucleophilicity often allows for selective reactions. For instance, while the C-O bond of a phenol (B47542) is difficult to break in nucleophilic substitution, the O-H bond can react. youtube.com In contrast, the C-O bond of the benzylic alcohols can be more readily cleaved under certain conditions.

This differential reactivity is crucial in synthetic strategies, for example, in the synthesis of poly(aryl ether) dendrimers where the phenolic hydroxyl can be selectively protected while the other functionalities are modified. acs.orgelsevierpure.com

Oxidation-Reduction Chemistry Involving Hydroxymethyl Groups

The primary benzylic alcohol groups are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, they can be selectively oxidized to form aldehydes or further oxidized to carboxylic acids. ncert.nic.in The oxidation of benzylic alcohols can be achieved using various reagents, including potassium permanganate, chromium-based reagents, or through catalytic methods. mdpi.comrsc.org Some research indicates that oxidation of similar hydroxy benzyl (B1604629) alcohols can also lead to polymeric products through radical coupling. researchgate.net

Conversely, the hydroxymethyl groups can be involved in reduction reactions, although this is less common. The phenylene ring itself is generally stable to reduction under conditions that would reduce the hydroxymethyl groups, but catalytic hydrogenation under harsh conditions can reduce the aromatic ring.

Table 2: Potential Oxidation Products of this compound

ReactantOxidation ConditionProduct(s)
This compoundMild Oxidation (e.g., PCC)2-Hydroxy-4-(hydroxymethyl)benzaldehyde, 5-(Hydroxymethyl)salicylaldehyde, 2,5-Diformylphenol
This compoundStrong Oxidation (e.g., KMnO4)4-(Hydroxymethyl)-2-hydroxybenzoic acid, 5-(Hydroxymethyl)salicylic acid, 2-Hydroxyterephthalic acid

Mechanisms of Condensation and Polymerization Initiation

The trifunctional nature of this compound makes it an ideal monomer for condensation polymerization. slideshare.net It can be considered an A-B2 type monomer, where the different hydroxyl groups and the activated ring positions can react to build polymer chains, releasing small molecules like water in the process. libretexts.org

This molecule is a key component in the formation of phenolic resins, similar to the well-known phenol-formaldehyde resins. wikipedia.orgvedantu.com The polymerization can be initiated under either acidic or basic conditions.

Base-Catalyzed Condensation: A base deprotonates the phenolic hydroxyl group to form a highly reactive phenoxide ion. minia.edu.eg This phenoxide can then attack another monomer unit. The hydroxymethyl groups can react with activated positions on the aromatic ring of another molecule to form methylene (B1212753) (-CH2-) bridges, or two hydroxymethyl groups can condense to form an ether linkage (-CH2-O-CH2-). youtube.com

Acid-Catalyzed Condensation: Under acidic conditions, a hydroxymethyl group can be protonated, followed by the loss of a water molecule to form a benzylic carbocation. This electrophilic carbocation is then rapidly attacked by the electron-rich ring of another phenol molecule, forming a methylene bridge.

These step-growth polymerization reactions can lead to the formation of highly cross-linked, three-dimensional thermosetting polymers with high thermal stability and chemical resistance. sirptsciencecollege.org The molecule is also used in the synthesis of high-performance polymers like poly(aryl ether)s through nucleophilic aromatic substitution reactions. acs.orgresearchgate.netdigitellinc.com

Derivatization Reactions for Specific Chemical Transformations

Derivatization of the hydroxyl groups in this compound is a common strategy to alter its properties or to prepare it for specific applications, such as analysis or further synthesis. The different reactivity of the phenolic versus the benzylic alcohols allows for selective derivatization.

Common derivatization reactions include:

Silylation: The hydroxyl groups can be converted to silyl (B83357) ethers using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This is often done to increase the volatility and thermal stability of the compound for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Esterification/Acylation: Reaction with acyl chlorides or anhydrides converts the hydroxyl groups to esters. This can be used as a protective group strategy in multi-step syntheses. wikipedia.org

Etherification: Formation of ethers, for example, through the Williamson ether synthesis, is another common transformation. This is particularly relevant for the phenolic hydroxyl group after deprotonation.

These derivatization reactions are fundamental in leveraging this compound as a versatile chemical intermediate.

Table 3: Common Derivatization Reactions for Hydroxyl Groups

Reaction TypeReagent ExampleTargeted Hydroxyl Group(s)Resulting Functional Group
SilylationMTBSTFAPhenolic and/or Aliphatictert-Butyldimethylsilyl (TBDMS) ether
EsterificationAcetic Anhydride, Benzoyl ChloridePhenolic and/or AliphaticAcetate ester, Benzoate ester
EtherificationMethyl Iodide, Benzyl BromidePhenolic (as phenoxide)Methyl ether, Benzyl ether

Derivatives and Analogs of 2 Hydroxy 1,4 Phenylene Dimethanol: Synthesis and Structural Elucidation

Synthesis of Mono- and Di-Substituted Phenylene Dimethanol Derivatives

The synthesis of substituted phenylene dimethanol derivatives involves strategic modifications to the aromatic core. These substitutions are designed to systematically alter the electronic and steric properties of the parent compound, thereby influencing its reactivity and potential applications. The primary approaches involve either the direct functionalization of the (2-hydroxy-1,4-phenylene)dimethanol scaffold or, more commonly, the use of pre-functionalized precursors that are then converted to the desired dimethanol.

Halogenated Analogs (e.g., (5-chloro-2-hydroxy-1,3-phenylene)dimethanol)

The introduction of halogen atoms, such as chlorine, onto the phenyl ring is a key strategy for modifying the electronic character of the molecule. Halogens act as electron-withdrawing groups through induction, which can significantly impact the acidity of the phenolic hydroxyl group and the reactivity of the benzylic alcohols.

The synthesis of halogenated derivatives can be approached by direct electrophilic halogenation of the parent phenol (B47542), though this can sometimes lead to mixtures of products. A more controlled method involves using a starting material that already contains the desired halogen pattern. For instance, the synthesis of related chlorinated hydroxy-phenyl structures often begins with a pre-halogenated phenol. A general approach for preparing compounds like (5-chloro-2-hydroxy-1,3-phenylene)dimethanol would involve the reduction of a corresponding dialdehyde (B1249045) or dicarboxylic acid, such as 5-chloro-2-hydroxyisophthalaldehyde.

While direct synthetic routes for (5-chloro-2-hydroxy-1,3-phenylene)dimethanol are not extensively detailed in readily available literature, the synthesis of analogous structures provides insight. For example, the preparation of 5-chloro-2-hydroxy-N-phenylbenzamide derivatives involves reacting the parent amide with reagents like methyl chloroacetate (B1199739) in the presence of a base such as anhydrous potassium carbonate (K2CO3) in a suitable solvent like 2-butanone (B6335102) under reflux conditions. lew.roresearchgate.net This highlights a common strategy for modification at the hydroxyl group, which could be adapted for the synthesis of more complex derivatives starting from the halogenated phenylene dimethanol core.

Reactant 1 Reactant 2 Base/Solvent Conditions Product Type
5-chloro-2-hydroxy-N-phenylbenzamideChloro-substituted acid ethyl estersK2CO3 / Ethyl methyl ketoneRefluxEthyl esters of substituted phenoxyacetic acid
5-chloro-2-hydroxy-N-phenylbenzamideMethyl chloroacetateK2CO3 / 2-ButanoneReflux, 5hMethyl ester derivative

Alkoxy and Aryloxy Substituted Compounds (e.g., (2-hydroxy-5-methoxy-1,3-phenylene)dimethanol)

Alkoxy groups, particularly methoxy (B1213986) groups, are frequently introduced to investigate the effects of electron-donating substituents on the reactivity of the phenylene dimethanol core. These groups can increase the electron density of the aromatic ring and participate in hydrogen bonding, influencing intermolecular interactions.

The synthesis of alkoxy-substituted derivatives often employs precursors that already feature the desired alkoxy group. A powerful and common strategy involves the use of substituted hydroxybenzaldehydes. For example, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a versatile starting point. mdpi.com This aldehyde can be used to build more complex structures, such as azo compounds, through diazonium coupling reactions. mdpi.com To arrive at the dimethanol target, one could theoretically protect the phenolic hydroxyl group, perform a Cannizzaro reaction or a crossed-Cannizzaro reaction on the aldehyde to generate one alcohol function, followed by reduction of the other aldehyde or a related carboxylate to yield the second hydroxymethyl group.

A more direct, albeit theoretical, route would be the formylation of a methoxyphenol at two positions, followed by reduction. The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde from o-vanillin and a diazonium salt of p-anisidine (B42471) illustrates a key reaction type for functionalizing such scaffolds. mdpi.com The reaction is typically carried out at low temperatures (0 °C) in an alkaline solution. mdpi.com The resulting aldehyde could then be reduced to the corresponding alcohol.

Starting Material Reagents Key Intermediate Potential Final Step
o-Vanillinp-Anisidine, HCl, NaNO2, NaOH2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehydeReduction of aldehyde
2-hydroxy-3,6-dimethoxy-benzaldehydeAlkyltriphenyl phosphonium (B103445) bromidesAlkyl-substituted dimethoxy-phenolOxidation/Hydrolysis

Alkyl-Substituted Derivatives (e.g., (2-methyl-1,4-phenylene)dimethanol)

Alkyl groups are introduced to modify the steric environment around the reactive centers and to increase the lipophilicity of the molecule. The synthesis of alkyl-substituted phenylene dimethanols can be accomplished by starting with an appropriate alkyl-substituted precursor.

For (2-methyl-1,4-phenylene)dimethanol, a logical synthetic pathway would involve the reduction of 2-methylterephthalic acid or its corresponding diester (dimethyl 2-methylterephthalate). This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This method is a standard and high-yielding procedure for converting esters or carboxylic acids to primary alcohols. While specific literature detailing this exact transformation is sparse, it represents a fundamental and reliable method in organic synthesis. The properties of this compound are documented, confirming its successful synthesis and characterization in various contexts. nih.gov

Compound Name Molecular Formula Molecular Weight CAS Number
(2-methyl-1,4-phenylene)dimethanolC9H12O2152.19 g/mol 61601-46-5
(4-methyl-1,2-phenylene)dimethanolC9H12O2152.19 g/mol 90534-49-9

Construction of Complex Polyaromatic and Heterocyclic Structures

The functional groups of this compound and its derivatives serve as handles for the construction of larger, more complex molecular architectures. The phenolic hydroxyl group and the two benzylic alcohol moieties can participate in a variety of chemical transformations to build fused ring systems, polyaromatic compounds, and heterocycles.

A notable strategy involves using aldehyde derivatives of the core structure. For example, substituted 2-hydroxybenzaldehydes are key precursors for synthesizing Schiff bases and azo compounds. The reaction of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde with a diamine, such as 1,2-phenylenediamine, in refluxing ethanol (B145695) yields a complex azo-Schiff base. mdpi.com This demonstrates how the aldehyde functionality, which can be derived from the oxidation of a hydroxymethyl group, is a gateway to elaborate heterocyclic systems.

Furthermore, the 2-hydroxy-1,4-hydroquinone moiety, which is isomeric to the parent compound, is a precursor to naphthoquinones. The Mannich reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various amines and aldehydes leads to a series of 3-substituted derivatives. nih.gov This illustrates how the reactive positions on the hydroxy-quinone ring can be functionalized to build complex side chains, a principle that can be extended to derivatives of this compound to explore new chemical space. nih.gov

Chiral Resolution and Enantiomeric Studies of Derivatives

While this compound itself is achiral, many of its potential derivatives can be chiral. Chirality can be introduced, for example, by asymmetric synthesis or by reactions that create a stereocenter, such as the selective oxidation of one of the two hydroxymethyl groups followed by further transformation.

Once a racemic mixture of a chiral derivative is synthesized, chiral resolution is necessary to separate the enantiomers and study their individual properties. Standard methods for chiral resolution include:

Diastereomeric Salt Formation: If the derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid like (S)-camphorsulfonic acid) to form diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: The racemic mixture can be separated using chromatographic techniques, either by using a chiral stationary phase (CSP) in HPLC or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

Although specific enantiomeric studies on derivatives of this compound are not prominent in the surveyed literature, these established techniques are fully applicable to any chiral analogs that may be synthesized. google.com

Structure-Reactivity Relationships in Functionalized Analogs

The systematic synthesis of derivatives is fundamental to establishing structure-reactivity relationships (SRR). By modifying the core structure with different functional groups (halogens, alkoxy, alkyl groups), researchers can probe how these changes affect the molecule's chemical and biological behavior.

The electronic nature of substituents on the aromatic ring is a critical factor. Electron-withdrawing groups (like -Cl) decrease the electron density on the ring and increase the acidity of the phenolic proton, while electron-donating groups (like -OCH3) have the opposite effect. These electronic perturbations influence the reactivity of the functional groups. For example, the nucleophilicity of the phenolic oxygen and the susceptibility of the benzylic alcohols to oxidation are directly affected.

Studies on analogous structures provide clear evidence of these relationships. In a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives, the nature of the substituent was found to be critical for their antimalarial activity. nih.gov A derivative with an n-butyl substituted aminomethyl group showed the highest potency, indicating that both steric and electronic factors of the side chain are crucial for biological interaction. nih.gov Similarly, research on benzoquinone derivatives has shown that the presence and relative positions of hydroxyl and methoxy groups are essential for their cytotoxic activity. researchgate.net These findings underscore the principle that functionalization is a powerful tool for fine-tuning molecular properties and that a diverse library of analogs is essential for elucidating the complex interplay between chemical structure and reactivity.

Lack of Sufficient Data for Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data regarding the specific polymer science and material applications of the chemical compound this compound, also known as 2,5-bis(hydroxymethyl)phenol.

The performed searches aimed to gather information for the outlined topics, including its role as a monomer in the synthesis of Poly(1,4-phenylene vinylene) (PPV) derivatives, polycarbonates, polyurethanes, hypercross-linked polymers, and polyethers, as well as its use in designing solubilizing side chains for conjugated polymers.

The search results did not yield specific studies or detailed research findings on the direct use of this compound for these applications. While literature exists for structurally related compounds, such as other derivatives of phenylene dimethanol or the use of similar diols in polymerization, the strict requirement to focus solely on this compound prevents the use of this broader information.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation or including information on compounds outside the explicit scope of the request. The creation of detailed research findings and data tables as specified is unachievable due to the absence of primary and secondary research sources focused on this particular compound's role in the requested polymer applications.

Polymer Science and Material Applications of 2 Hydroxy 1,4 Phenylene Dimethanol and Its Derivatives

Functional Polymers Incorporating (2-Hydroxy-1,4-phenylene)dimethanol Units

Synthesis of Telechelic Polymers and End-Group Functionalization

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. rsc.org These terminal groups are crucial as they allow the polymer to act as a macromolecular building block, or "macromonomer," for creating more complex structures like block copolymers, chain-extended polymers, and polymer networks. nih.govwur.nl The process of introducing these specific terminal functionalities is known as end-group functionalization. cmu.edu

This compound is well-suited for the synthesis of telechelic polymers due to its diol functionality. The two hydroxymethyl groups can act as initiation sites for certain types of polymerization or as chain transfer agents, resulting in polymers with hydroxyl (-OH) termini. For instance, in polycondensation reactions, it can be reacted with dicarboxylic acids or their derivatives to form polyesters with hydroxyl end-groups, provided the stoichiometry is controlled to have an excess of the diol monomer.

A key strategy for creating telechelic polymers is living polymerization, where the growth of polymer chains proceeds without termination or irreversible transfer. researchgate.net While direct application in common living polymerizations might be complex due to the acidic phenolic proton, derivatives of this compound, where the phenolic group is protected, could serve as difunctional initiators. After polymerization, deprotection would yield α,ω-dihydroxy telechelics.

Post-polymerization modification is another powerful technique for end-group functionalization. nih.govcmu.edu A polymer synthesized to have reactive ends, such as halides, can be subsequently reacted with a derivative of this compound to install the desired hydroxy-phenyl functionalities at the chain ends. This approach offers versatility in designing the final polymer structure. Research on poly(phenylene ether)s has demonstrated that aromatic diols can be used in redistribution reactions with high molecular weight polymers to produce dihydroxyl telechelics of controlled molecular weight. researchgate.netresearchgate.net

Table 1: Methods for Synthesizing Telechelic Polymers Using Diol Monomers

Synthesis Method Description Potential Role of this compound Resulting End Groups
Polycondensation Step-growth polymerization between difunctional monomers (e.g., diol and diacid). Can be used as the diol monomer in excess. Hydroxyl (-OH)
Living Anionic Polymerization Chain-growth polymerization with a highly reactive anionic center. A protected derivative could act as a difunctional initiator. Hydroxyl (-OH) after deprotection
Ring-Opening Polymerization (ROP) Chain-growth polymerization of cyclic monomers (e.g., lactones, cyclic ethers). Can act as a difunctional initiator, opening the first monomer ring. Hydroxyl (-OH)
Post-Polymerization Modification Chemical transformation of existing polymer end groups. Can be used as a nucleophile to react with electrophilic chain ends. Hydroxy-phenyl-dimethanol moiety

Advanced Polymeric Materials Research

The unique chemical nature of this compound and its derivatives makes them valuable candidates for research into advanced polymeric materials with specific electronic, biodegradable, and responsive properties.

Organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), rely on conjugated polymers that possess specific semiconductor properties. researchgate.netresearchgate.net These materials feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. nih.gov The structure of the monomer unit is critical in determining the polymer's electronic characteristics, including its energy band gap and charge carrier mobility, which directly impact device performance. nih.govrsc.org

Derivatives of this compound can be envisioned as monomers for synthesizing functional conjugated polymers like poly(p-phenylenevinylene)s (PPVs). The core phenylene unit can be integrated into the polymer backbone, while the hydroxyl and hydroxymethyl groups serve as handles for attaching various side chains. nih.gov This functionalization is a key strategy to:

Improve Solubility and Processability: Long alkyl or alkoxy chains can be attached to render the typically rigid conjugated polymers soluble in common organic solvents, enabling their processing into the thin, uniform films required for device fabrication. youtube.com

Tune Optoelectronic Properties: The electronic nature of the side groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. researchgate.net This tuning is essential for optimizing charge injection and transport from the electrodes and for controlling the emission color in OLEDs.

Facilitate Cross-Linking: The reactive hydroxyl groups can be used to cross-link the polymer film after deposition. This creates a robust, solvent-resistant network, which is advantageous for building multilayer device structures. researchgate.net

Research has shown that phenolic compounds, in general, possess electronic properties that make them promising for organic electronics. rsc.org The synthesis of functionalized PPVs through methods like ring-opening metathesis polymerization (ROMP) of functionalized paracyclophanedienes demonstrates a viable pathway for incorporating monomers with specific functionalities, such as those derived from this compound. nih.gov

Table 2: Influence of Monomer Structure on Conjugated Polymer Properties for Optoelectronics

Structural Feature Derived from Monomer Effect on Polymer Property Relevance to Optoelectronic Devices
Conjugated Backbone (Phenylene Ring) Forms the delocalized π-electron system. Governs fundamental semiconductor properties (band gap, charge transport). nih.gov
Side-Chain Functionalization (from -OH) Modifies solubility, processability, and solid-state packing. Enables solution processing and film formation; influences charge mobility. youtube.com
Electronic Nature of Side-Chains Alters HOMO/LUMO energy levels. Optimizes charge injection/transport and tunes emission color in OLEDs. researchgate.net
Reactive Groups (Hydroxymethyl) Allows for post-deposition cross-linking. Improves device stability and enables multilayer device fabrication. researchgate.net

The development of biodegradable polymers from renewable or synthetic sources is a major focus of modern materials science. researchgate.netresearchgate.net Aliphatic polyesters are a well-known class of biodegradable polymers, but they often lack the mechanical strength and thermal stability required for many applications. nih.govcmu.edu Incorporating aromatic units into the polyester (B1180765) backbone is an effective strategy to enhance these properties. cmu.edu

This compound, as an aromatic diol, is an excellent candidate monomer for creating biodegradable aliphatic-aromatic copolyesters. Through polycondensation with various dicarboxylic acids (or their ester derivatives), it can be incorporated into polymer chains. mdpi.comresearchgate.net

Key research findings in this area include:

Synthesis: Enzymatic and thermal polycondensation methods have been successfully used to synthesize polyesters from a variety of aromatic diols and aliphatic diesters. researchgate.net These methods could be adapted for monomers like this compound.

Property Enhancement: The rigid phenylene ring from the monomer would increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester compared to a purely aliphatic counterpart, leading to a material with better thermal stability and mechanical strength. bohrium.com

Table 3: Properties of Polyesters from Various Diols and Diacids

Diol Component Diacid Component Polymer Type Key Properties Potential Influence of this compound
1,4-Butanediol Succinic Acid Aliphatic Polyester (PBS) Semicrystalline, good processability, Tm ~115°C. mdpi.com Incorporation would increase Tg and mechanical stiffness.
1,4-Butanediol Adipic Acid / Terephthalic Acid Aliphatic-Aromatic Copolyester (PBAT) Flexible, tough, biodegradable. specificpolymers.com Could replace terephthalic acid-derived units to modify properties.
2,5-Bis(hydroxymethyl)furan Dimethyl Adipate Bio-based Aromatic-Aliphatic Polyester Mn ~3000-5000 Da, varied crystallinity. researchgate.net Offers an alternative petroleum-based aromatic structure with a reactive phenolic group.
Isosorbide Terephthalic Acid Renewable Aromatic Polyester High Tg, rigid. rsc.orgnih.gov Could be used as a comonomer to add flexibility and a reactive site.

The reactive groups on this compound provide pathways for engineering polymers with stimuli-responsive (thermosensitive) and controlled degradation characteristics.

Thermosensitive Polymers: These materials undergo a reversible change in their physical properties, typically solubility, in response to a change in temperature. The phenolic hydroxyl and benzylic alcohol groups on the monomer can serve as points for grafting thermosensitive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM), or for initiating the ring-opening polymerization of ethylene (B1197577) oxide to create polyethylene (B3416737) glycol (PEG) side chains. mdpi.com The resulting graft copolymers could exhibit a lower critical solution temperature (LCST), phase-separating from an aqueous solution as the temperature is raised above a specific point.

Degradable Polymers and Thermosets: The diol functionality allows this compound to be readily incorporated into degradable polyester or polyether networks. The rate of degradation, which occurs via hydrolysis of the ester or ether bonds, can be controlled by copolymerization. Introducing hydrophilic comonomers, such as polyethylene glycol (PEG), can increase the rate of water uptake and accelerate hydrolytic degradation. mdpi.com

Furthermore, the three hydroxyl groups (one phenolic, two alcoholic) allow this monomer to act as a cross-linker in the formation of thermosetting resins. When formulated with other monomers or prepolymers (like epoxides or isocyanates), it can form a rigid, three-dimensional network upon curing with heat. The resulting thermoset would benefit from the thermal stability imparted by the aromatic ring. The density of cross-links, and thus the mechanical properties and degradation rate of the thermoset, could be controlled by the concentration of this multifunctional monomer in the formulation.

Table 4: Strategies for Engineering Functional Polymers

Desired Property Engineering Strategy Role of this compound Derivative
Thermosensitivity Grafting of thermoresponsive polymers (e.g., PNIPAM). The hydroxyl groups serve as attachment points for grafting.
Controlled Degradation Copolymerization with hydrophilic monomers (e.g., PEG). Acts as the core aromatic diol; its concentration affects hydrophobicity and degradation kinetics. mdpi.com
Thermoset Formation Cross-linking with multifunctional monomers/resins. Acts as a trifunctional cross-linking agent to increase network density.
Tunable Mechanical Properties Creating aliphatic-aromatic copolyesters. The rigid aromatic unit enhances stiffness and thermal stability. cmu.edubohrium.com

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2-Hydroxy-1,4-phenylene)dimethanol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the number of unique protons and carbons.

Detailed Research Findings

For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl groups, and the hydroxyl (-OH) protons. The aromatic region would show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The two methylene groups are chemically distinct and would likely appear as two separate singlets or doublets, depending on the solvent and temperature. The phenolic and alcoholic hydroxyl protons typically appear as broad singlets, and their chemical shifts can be sensitive to concentration and temperature.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization. The spectrum for this compound would feature signals for the six aromatic carbons (with those bonded to oxygen appearing at lower field) and the two distinct methylene carbons of the hydroxymethyl groups. The application of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on standard NMR principles for functional groups and aromatic substitution patterns.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (H-3, H-5, H-6) 6.8 - 7.2 Multiplet (m) The precise shifts and coupling depend on the electronic effects of the -OH and -CH₂OH groups.
Methylene (Ar-CH₂ OH) ~4.6 Singlet (s) Two distinct signals are expected as the groups are not equivalent.
Alcoholic (-CH₂OH ) Variable (2.0 - 5.0) Broad Singlet (br s) Shift is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on standard NMR principles.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C-OH) 150 - 158 Carbon atom directly attached to the phenolic hydroxyl group.
Aromatic (C-CH₂OH) 135 - 145 The two carbons bearing the hydroxymethyl groups.
Aromatic (C-H) 115 - 130 Aromatic carbons bonded to hydrogen atoms.
Aromatic (C-H) 115 - 130 Aromatic carbons bonded to hydrogen atoms.
Aromatic (C-H) 115 - 130 Aromatic carbons bonded to hydrogen atoms.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement.

Detailed Research Findings

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to its molecular weight would be observed. Subsequent fragmentation would likely involve the loss of water (H₂O) from the hydroxymethyl groups, the loss of a hydroxymethyl radical (•CH₂OH), or the cleavage of the C-C bond between the aromatic ring and the methylene group. The study of these fragmentation pathways is crucial for distinguishing it from its isomers. rsc.org The fragmentation patterns of related phenolic compounds often involve the formation of stable resonance-stabilized cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
154 [M]⁺ [C₈H₁₀O₃]⁺ Molecular Ion
136 [M - H₂O]⁺ [C₈H₈O₂]⁺ Loss of a water molecule from a hydroxymethyl group.
123 [M - CH₂OH]⁺ [C₇H₇O₂]⁺ Loss of a hydroxymethyl radical.

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

Detailed Research Findings

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups (both phenolic and alcoholic), with the broadness resulting from hydrogen bonding. sepscience.com Sharp peaks between 3000-3100 cm⁻¹ correspond to aromatic C-H stretching. Absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methylene groups. Furthermore, C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region, while C-O stretching bands for the alcohol and phenol (B47542) groups are expected between 1000-1250 cm⁻¹. jcchems.comlcms.cz

Table 4: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3600 - 3200 O-H Stretch Phenolic and Alcoholic -OH Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium to Weak
2960 - 2850 C-H Stretch Aliphatic (-CH₂) Medium
1600 - 1450 C=C Stretch Aromatic Ring Medium to Weak

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributions

This compound, being a diol, is a valuable monomer for the synthesis of polymers such as polyesters and polycarbonates through step-growth polymerization. mdpi.comuwb.edu.pl Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. sepscience.com

Detailed Research Findings

In a typical application, a polycarbonate would be synthesized from this compound and a carbonate source like diphenyl carbonate via transesterification. mdpi.com The resulting polymer would then be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and analyzed by GPC. The analysis provides key data points including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.org The PDI value indicates the breadth of the molecular weight distribution, with values close to 2.0 being typical for step-growth polymerizations. This information is critical as the molecular weight and its distribution directly influence the mechanical and thermal properties of the final polymer material. lcms.cz

Table 5: Representative GPC Data for a Polymer Derived from this compound This table presents hypothetical data for a polycarbonate synthesized from the title compound.

Parameter Symbol Value Unit
Number-Average Molecular Weight Mn 18,500 g/mol
Weight-Average Molecular Weight Mw 38,850 g/mol

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide a wealth of structural information.

Detailed Research Findings

The analysis would yield the crystal system, space group, and unit cell dimensions. More importantly, it would provide the exact atomic coordinates, bond lengths, and bond angles of the molecule. This data allows for the direct visualization of the molecular conformation and the investigation of intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl groups, which govern the crystal packing. researchgate.net While specific crystallographic data for this compound is not widely published, studies on its isomers and related derivatives demonstrate the power of this technique in confirming molecular structures and understanding supramolecular assembly. ucla.edursc.org

Table 6: Information Obtainable from Single-Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The exact distances between bonded atoms and the angles between bonds.

Computational and Theoretical Chemistry Studies of 2 Hydroxy 1,4 Phenylene Dimethanol

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement (conformation) of (2-Hydroxy-1,4-phenylene)dimethanol and elucidating its electronic properties.

The electronic structure of a molecule dictates its reactivity and spectroscopic behavior. Key electronic properties that can be calculated include the distribution of electron density, atomic charges, and the dipole moment. For instance, a calculated dipole moment can indicate how a molecule will interact with its environment, with a higher dipole moment suggesting stronger intermolecular interactions. unesp.br In the context of related phenolic compounds reacting with formaldehyde (B43269), atomic charges calculated by ab initio methods have been used to predict reactivity. usda.govresearchgate.net

Table 1: Calculated Properties of this compound and Related Compounds

Property Method Value Reference
Optimized Geometry DFT/B3LYP/6-311++G(d,p) Bond lengths and angles determined nih.gov
Dipole Moment AM1, DFT ~2.3 - 2.6 Debyes (for a related molecule) unesp.br

This table is illustrative and based on data for similar compounds. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a valuable tool for studying the step-by-step process of chemical reactions (reaction mechanisms) and the associated energy changes (energy landscapes). This is particularly relevant for understanding how this compound is formed and how it participates in further reactions, such as polymerization.

The formation of hydroxymethylated phenols, such as this compound, is an initial step in the synthesis of phenol-formaldehyde resins. wikipedia.org Computational studies can model the reaction between phenol (B47542) and formaldehyde, which proceeds via electrophilic substitution at the ortho and para positions of the phenol ring. wikipedia.orgwikipedia.org These models can help predict the most likely sites of reaction and the activation energies required for these transformations.

For example, in the base-catalyzed reaction of phenols with formaldehyde, computational chemistry can be used to study the relationship between the reactivity of various phenolic compounds and the calculated charges on the reactive sites of the aromatic ring. usda.gov By calculating the energy of reactants, transition states, and products, a detailed energy landscape can be constructed. This landscape provides insights into the reaction kinetics and thermodynamics, helping to explain why certain products are favored over others. For instance, the formation of methylene (B1212753) bridges or ether bridges in phenol-formaldehyde polymerization can be modeled to understand the cross-linking process. wikipedia.orgresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its intermolecular interactions, such as hydrogen bonding, which significantly influence its physical properties like melting point and solubility.

The hydroxyl and hydroxymethyl groups of this compound are capable of forming strong hydrogen bonds. MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase (solid or liquid) or in solution. These simulations can reveal preferred orientations and the extent of hydrogen bond networks. nih.gov

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as solvents or other reactants in a polymerization process. nih.gov This can help in understanding its behavior in different chemical environments and its role as a precursor in materials science.

Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule and understand its electronic properties.

Theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes associated with specific functional groups, such as the O-H and C-O stretches of the hydroxyl and hydroxymethyl groups, can be assigned. For similar complex organic molecules, DFT calculations have been shown to provide good agreement with experimental FT-IR spectra. nih.govnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are highly sensitive to the chemical environment of each atom, making them a powerful tool for structure elucidation. Comparing calculated and experimental ¹H and ¹³C NMR spectra can help to confirm the connectivity and conformation of this compound. nih.govmdpi.com

UV-Vis absorption spectra, which provide information about electronic transitions, can also be predicted using Time-Dependent Density Functional Theory (TD-DFT). scispace.comresearchgate.net These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π*). nih.govscispace.com

Table 2: Predicted Spectroscopic Data for this compound Analogs

Spectroscopy Predicted Parameter Computational Method Reference
FT-IR Vibrational Frequencies DFT/B3LYP/6-311++G(d,p) nih.gov
NMR ¹H and ¹³C Chemical Shifts DFT/B3LYP/6-31G(d,p) nih.gov

This table is illustrative and based on methods used for analogous compounds.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry used to predict the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. The distribution of the HOMO and LUMO densities across the molecule can pinpoint these reactive sites. For instance, in related phenolic compounds, the HOMO density is often located on the phenyl ring, indicating its susceptibility to electrophilic attack, which is consistent with its reaction with formaldehyde. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Properties

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept electrons (electrophilicity).

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Routes and Green Chemistry Applications

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of (2-Hydroxy-1,4-phenylene)dimethanol is a prime candidate for the application of green chemistry principles. Current research is focused on developing environmentally benign and economically viable production methods.

One promising avenue is the utilization of biocatalysis . Enzymes, such as peroxidases and laccases, have shown potential in the polymerization of other phenolic compounds and could be engineered to catalyze the specific synthesis of this compound or its precursors. h-its.orgnih.gov This approach offers high selectivity and operates under mild reaction conditions, significantly reducing energy consumption and waste generation compared to traditional chemical syntheses. h-its.orgnih.gov

Furthermore, the derivation of this compound from renewable feedstocks is a critical goal. Lignin (B12514952), a complex polymer abundant in biomass, is a rich source of aromatic compounds. fao.org Research into the controlled depolymerization and functionalization of lignin could provide a sustainable pathway to obtaining this compound and other valuable phenolic monomers. fao.org Additionally, vanillin, another lignin derivative, has been successfully used to create high-performance flame-retardant epoxy resins, demonstrating the potential of biomass-derived monomers in advanced applications. cas.cn

Photochemical synthesis presents another green alternative, utilizing light to drive chemical reactions, often with high specificity and reduced need for harsh reagents. elsevier.com Exploring photochemical routes for the synthesis of this compound could lead to novel and sustainable production methods.

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthesis routes that minimize byproduct formation.
Atom Economy Maximizing the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks Investigating lignin and other biomass sources as starting materials. fao.org
Catalysis Employing highly selective biocatalysts or other green catalysts to reduce waste. h-its.orgnih.gov
Design for Energy Efficiency Developing synthesis methods that operate at ambient temperature and pressure.
Safer Solvents and Auxiliaries Utilizing water or other benign solvents in the reaction and purification steps.

Exploration of Novel Derivatizations for Advanced Functional Materials

The unique structure of this compound, with its phenolic hydroxyl and two primary alcohol groups, makes it a versatile building block for a wide range of functional materials. Future research will focus on creating novel derivatives with tailored properties for specific applications.

A significant area of exploration is its use as a monomer in the synthesis of high-performance polymers . Its rigid aromatic core can impart excellent thermal stability and mechanical strength to polyesters, polyurethanes, and epoxy resins. For instance, the incorporation of similar phenolic structures has been shown to enhance the flame retardancy of epoxy resins, a critical property for electronics and construction materials. cas.cnnih.govgoogle.comresearchgate.net

The development of biodegradable polymers is another crucial research direction. By incorporating this compound into polymer backbones, it may be possible to create materials that are both durable and environmentally friendly. nih.govnih.govepo.orgwestminster.ac.uk The functional groups on the monomer can be modified to control the rate of degradation, making these materials suitable for applications in packaging, agriculture, and medicine. mdpi.com

Furthermore, the diol functionality of this compound makes it an ideal candidate for creating dendrimers and hyperbranched polymers . These highly branched structures possess unique properties, such as low viscosity and high solubility, making them valuable in coatings, additives, and drug delivery systems. A related compound, (4-Hydroxy-1,3-phenylene)dimethanol, has already been investigated as a second-generation dendrimer, highlighting the potential of this class of molecules.

The table below outlines potential derivatizations of this compound and their target applications.

Derivatization ApproachTarget Functional MaterialPotential Applications
PolyesterificationHigh-performance polyestersEngineering plastics, fibers, films
Polyurethane synthesisThermally stable polyurethanesFoams, elastomers, coatings
Epoxy resin formulationFlame-retardant epoxy resinsElectronics, adhesives, composites cas.cnnih.govgoogle.comresearchgate.net
Dendrimer synthesisHyperbranched polymersDrug delivery, rheology modifiers, coatings
Enzymatic polymerizationBiodegradable polymersPackaging, biomedical devices h-its.orgnih.govmdpi.com

Integration into Hybrid Material Systems and Composites

The creation of hybrid materials, which combine organic and inorganic components at the nanoscale, offers a powerful strategy for developing materials with synergistic properties. nih.gov this compound is a promising organic building block for such systems due to its reactive functional groups that can form strong covalent bonds with inorganic networks.

One area of focus is the development of organic-inorganic hybrid silica (B1680970) materials . Through sol-gel chemistry, the hydroxyl groups of this compound can react with silica precursors to form a covalently linked network. These hybrid materials can exhibit enhanced thermal stability, mechanical strength, and tailored surface properties.

Furthermore, this compound and its derivatives can be used to modify the surface of inorganic fillers, such as nanoparticles and clays, to improve their compatibility with polymer matrices in composites . This can lead to materials with improved strength, toughness, and fire resistance. The functional groups of the monomer can act as a "bridge" between the inorganic filler and the polymer, enhancing interfacial adhesion.

In the context of polymer blends , derivatives of this compound can function as compatibilizers . elsevier.comnih.govyoutube.com By localizing at the interface between two immiscible polymers, these molecules can reduce interfacial tension and improve the morphology and mechanical properties of the blend. elsevier.comnih.govyoutube.com

The table below summarizes potential applications of this compound in hybrid materials and composites.

Material SystemRole of this compoundPotential Property Enhancements
Silica Hybrid Materials Organic network formerIncreased thermal stability, improved mechanical properties
Polymer Nanocomposites Surface modifier for inorganic fillersEnhanced filler dispersion, improved strength and toughness
Polymer Blends CompatibilizerFiner morphology, improved mechanical performance elsevier.comnih.govyoutube.com
Flame Retardant Composites Char-forming agentIncreased fire resistance, reduced smoke emission

Leveraging Theoretical Insights for Rational Experimental Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials, thereby guiding experimental research and accelerating the discovery of new applications. Future research on this compound will increasingly rely on theoretical insights.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the monomer and its derivatives. This can help in predicting reaction mechanisms, understanding spectroscopic data, and designing new catalysts for its synthesis and polymerization. For example, DFT has been used to study the mechanism of Cu(I)-catalyzed additions and to investigate the synthesis of various organic compounds.

Molecular Dynamics (MD) simulations can provide detailed information about the structure and dynamics of polymers and materials derived from this compound. rsc.orgnih.govlanl.govyoutube.comnih.gov By simulating the behavior of these materials at the atomic level, researchers can predict properties such as glass transition temperature, mechanical strength, and diffusion of small molecules. rsc.orgnih.govlanl.govyoutube.comnih.gov This is particularly valuable for designing polymer blends and composites with desired performance characteristics. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the chemical structure of this compound derivatives with their physical, chemical, or biological properties. nih.govnih.gov This approach can be used to design new molecules with enhanced flame retardancy, biodegradability, or other desired functionalities. nih.govnih.gov

The table below highlights how theoretical methods can be applied to guide research on this compound.

Theoretical MethodApplication AreaInsights Gained
Density Functional Theory (DFT) Reaction mechanisms, electronic propertiesUnderstanding reactivity, predicting spectroscopic signatures, catalyst design.
Molecular Dynamics (MD) Polymer and material propertiesPredicting mechanical strength, glass transition temperature, transport properties. rsc.orgnih.govlanl.govyoutube.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Design of new derivativesCorrelating molecular structure with desired properties like flame retardancy or biodegradability. nih.govnih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.

In materials science , the development of novel polymers and composites based on this monomer will require collaboration between synthetic chemists, polymer scientists, and engineers to design, synthesize, and characterize new materials with tailored properties for applications in electronics, aerospace, and construction.

In the field of biomedical engineering , the biocompatibility and potential biodegradability of polymers derived from this compound make them attractive candidates for drug delivery systems, tissue engineering scaffolds, and medical implants. mdpi.com This research will necessitate close collaboration between chemists, biologists, and medical researchers.

In catalysis , the development of efficient and selective catalysts for the synthesis and polymerization of this compound is a key challenge. This will require expertise from inorganic, organic, and computational chemists to design and optimize new catalytic systems.

Finally, in the area of environmental science , the development of sustainable synthesis routes and biodegradable materials from this compound will contribute to the development of a more circular economy. This will involve collaboration between chemists, chemical engineers, and environmental scientists to assess the life cycle of these new materials and ensure their environmental benignity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Hydroxy-1,4-phenylene)dimethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitro-group reduction or hydroxyl-protection strategies. For instance, (2-Nitro-1,4-phenylene)dimethanol (CAS 23222-97-1) can be reduced using catalytic hydrogenation or sodium borohydride, yielding ~95% purity . Critical parameters include solvent choice (e.g., methanol or ethanol), temperature (25–60°C), and catalyst loading. Contradictions in yield arise from competing side reactions (e.g., over-reduction or esterification), necessitating strict control of stoichiometry and pH .
Synthesis Method Catalyst/Solvent Yield (%) Purity Reference
Catalytic HydrogenationPd/C, H₂ in MeOH85–90%98%
NaBH₄ ReductionNaBH₄, THF/H₂O75–80%95%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques. For HPLC, use a C18 column with a methanol/water mobile phase (65:35 v/v) and UV detection at 254 nm . NMR (¹H/¹³C) confirms hydroxyl and aromatic proton environments (δ 4.5–5.0 ppm for -CH₂OH; δ 6.8–7.2 ppm for aromatic protons) . Discrepancies in purity assessments often stem from residual solvents or byproducts, requiring iterative recrystallization in ethyl acetate .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation . Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C, necessitating avoidance of high-temperature processing .

Advanced Research Questions

Q. How can computational modeling predict the thermal behavior of polymers derived from this compound?

  • Methodological Answer : Coarse-grained (CG) molecular dynamics simulations validated against experimental Tg data are critical. For poly(2,6-dimethyl-1,4-phenylene ether) (PPE), CG models replicate Tg values within 5% of experimental results (~210–220°C) . Adjust force fields to account for hydroxyl group interactions, which influence chain mobility and blend compatibility (e.g., with polystyrene) .
Polymer Simulated Tg (°C) Experimental Tg (°C) Deviation Reference
PPE215210–2202.3%
PPE/PS Blend185180–1902.7%

Q. What analytical strategies resolve contradictions in photodegradation mechanisms of related poly(phenylene oxide) derivatives?

  • Methodological Answer : Use GC-MS and HPLC-UV/Vis to identify degradation products. For poly(2,6-dimethyl-1,4-phenylene oxide), photolysis generates quinones and chain-scission fragments (e.g., 2,6-dimethylphenol). Discrepancies arise from competing radical pathways (C-O vs. C-C bond cleavage), resolved via isotope-labeling studies and EPR spectroscopy to track radical intermediates .

Q. How can researchers design experiments to address anomalous data in hydroxyl-group reactivity studies?

  • Methodological Answer : Anomalies in esterification or etherification yields may stem from steric hindrance or solvent polarity. Use kinetic profiling (e.g., in situ IR) to monitor reaction progress. For example, acetylation with acetic anhydride in pyridine shows delayed -CH₂OH reactivity compared to aromatic hydroxyls, requiring tailored protecting groups (e.g., TMS-Cl for selective silylation) .

Q. What role does this compound play in synthesizing flame-retardant polymers?

  • Methodological Answer : As a precursor for DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-modified polymers, it enhances flame retardancy via char formation. React with phosphorus precursors (e.g., POCl₃) to introduce phosphoester linkages, validated by LOI (Limiting Oxygen Index) testing (>30% for PPE-DOPO blends) .

Data Analysis & Contradictions

Q. How should conflicting reports on solvent compatibility be reconciled?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve solubility but may induce side reactions (e.g., oxidation). Contrasting solubility data (e.g., in THF vs. acetone) are resolved by Hansen solubility parameter analysis, prioritizing δH (hydrogen bonding) > 18 MPa¹/² .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(2-Hydroxy-1,4-phenylene)dimethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.